1,2,4-Tri(furan-2-yl)-4,5-dihydro-1H-imidazole
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Overview
Description
1,2,4-Tri(furan-2-yl)-4,5-dihydro-1H-imidazole is a heterocyclic compound that features a unique structure with three furan rings attached to an imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Tri(furan-2-yl)-4,5-dihydro-1H-imidazole typically involves the reaction of furan derivatives with imidazole precursors. One common method includes the treatment of 2-R-4,5-di(furan-2-yl) imidazoles with benzyl chlorides or allyl chloride in the presence of sodium hydride . This reaction yields the desired imidazole derivatives in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Tri(furan-2-yl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole and furan derivatives.
Scientific Research Applications
1,2,4-Tri(furan-2-yl)-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,2,4-Tri(furan-2-yl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazoles: Known for their antibacterial and antifungal properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Exhibits a wide range of pharmacological activities, including anticancer and antiviral properties.
Uniqueness
1,2,4-Tri(furan-2-yl)-4,5-dihydro-1H-imidazole is unique due to its specific structure, which combines the properties of furan and imidazole rings. This unique combination allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
73467-78-4 |
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Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
1,2,4-tris(furan-2-yl)-4,5-dihydroimidazole |
InChI |
InChI=1S/C15H12N2O3/c1-4-12(18-7-1)11-10-17(14-6-3-9-20-14)15(16-11)13-5-2-8-19-13/h1-9,11H,10H2 |
InChI Key |
PGCXJPUBQMBJLL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(N1C2=CC=CO2)C3=CC=CO3)C4=CC=CO4 |
Origin of Product |
United States |
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